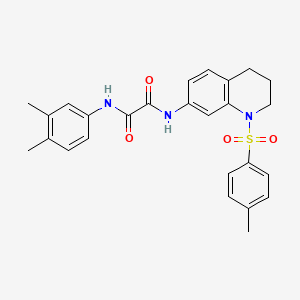

N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

CAS No.: 898448-14-1

Cat. No.: VC4364176

Molecular Formula: C26H27N3O4S

Molecular Weight: 477.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898448-14-1 |

|---|---|

| Molecular Formula | C26H27N3O4S |

| Molecular Weight | 477.58 |

| IUPAC Name | N-(3,4-dimethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |

| Standard InChI | InChI=1S/C26H27N3O4S/c1-17-6-12-23(13-7-17)34(32,33)29-14-4-5-20-9-11-22(16-24(20)29)28-26(31)25(30)27-21-10-8-18(2)19(3)15-21/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) |

| Standard InChI Key | LGVFWQPEVGJBAF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=C(C=C4)C)C |

Introduction

N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound characterized by its unique structural features, which include an oxalamide functional group and a tosyl-protected tetrahydroquinoline moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its intricate molecular architecture and potential biological activity.

Synthesis of N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

-

Tosylation: The use of tosyl chloride to protect the tetrahydroquinoline moiety.

-

Oxalamide Formation: The reaction involves oxalyl chloride or similar compounds to form the oxalamide bond.

-

Coupling Reactions: Various coupling reactions are employed to link the different moieties together.

Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Potential Applications and Biological Activity

N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is classified as a pharmaceutical intermediate and potential drug candidate due to its interesting biological activity. It may interact with specific molecular targets such as enzymes or receptors, which could lead to therapeutic applications.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | Dimethylphenyl group | Exhibits potential anticancer activity |

| N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | Ethoxyphenyl moiety | Features a unique combination of functional groups |

| N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | 3,4-dimethylphenyl group | Potential for diverse chemical reactivity and biological activity |

Research Findings and Future Directions

Research on N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is ongoing, focusing on its interaction with biological targets and potential therapeutic applications. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantify these interactions.

Challenges and Opportunities

-

Synthetic Complexity: The multi-step synthesis poses challenges in terms of yield and purity optimization.

-

Biological Activity: Further studies are needed to fully understand its biological mechanism of action and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume